1-[(2-Fluorophenyl)methyl]guanidine hydrochloride
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Overview
Description
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is a chemical compound with the molecular formula C8H10FN3·HCl. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound features a guanidine group attached to a fluorophenylmethyl moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride typically involves the reaction of 2-fluorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and hydrochloric acid is added to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorophenylmethyl moiety can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methyl]guanidine hydrochloride
- 1-[(2-Bromophenyl)methyl]guanidine hydrochloride
- 1-[(2-Methylphenyl)methyl]guanidine hydrochloride
Uniqueness
1-[(2-Fluorophenyl)methyl]guanidine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets compared to its analogs.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3.ClH/c9-7-4-2-1-3-6(7)5-12-8(10)11;/h1-4H,5H2,(H4,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEKILBSZMWGBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C(N)N)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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